2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone is a complex organic compound with a unique structure that combines benzaldehyde, methoxyphenyl, and benzothieno pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone typically involves multiple stepsCommon reagents used in these reactions include various aldehydes, hydrazines, and thiophenes under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which exhibit various biological activities.
Methoxyphenyl Compounds: Compounds like 4-(4-methoxyphenyl)benzaldehyde, which share structural similarities and have applications in medicinal chemistry.
Uniqueness
Benzaldehyde 1-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]hydrazone is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C24H22N4O2S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O2S/c1-30-18-13-11-17(12-14-18)28-23(29)21-19-9-5-6-10-20(19)31-22(21)26-24(28)27-25-15-16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
BBILYDOQTYYVFE-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2N/N=C/C4=CC=CC=C4)SC5=C3CCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN=CC4=CC=CC=C4)SC5=C3CCCC5 |
Origin of Product |
United States |
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